molecular formula C20H23FN6O2 B11147104 1-[4-(4-Fluorophenyl)piperazino]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-butanone

1-[4-(4-Fluorophenyl)piperazino]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-butanone

Cat. No.: B11147104
M. Wt: 398.4 g/mol
InChI Key: CRGRUVFCKZYWAD-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorophenyl)piperazino]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-butanone (CAS Number: 1574310-43-2) is a chemical compound with the molecular formula C20H23FN6O2 and a molecular weight of 398.434 g/mol . Its structure integrates two pharmacologically significant moieties: a 1,2,4-triazole ring and a piperazine group. The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry and is widely recognized for its broad spectrum of biological activities. Scientific literature reviews have documented that compounds containing the 1,2,4-triazole core exhibit antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antioxidant properties, making this structural motif a valuable starting point for drug discovery and biochemical research . The piperazine ring is another common feature in bioactive molecules, often contributing to favorable pharmacokinetic properties and receptor binding. This combination of structural features makes this compound a compound of significant interest for researchers investigating new pharmacologically active agents. It is suitable for use in various in vitro assays, including high-throughput screening, mechanism-of-action studies, and structure-activity relationship (SAR) analysis. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C20H23FN6O2

Molecular Weight

398.4 g/mol

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one

InChI

InChI=1S/C20H23FN6O2/c1-29-19-10-9-18-23-22-17(27(18)24-19)3-2-4-20(28)26-13-11-25(12-14-26)16-7-5-15(21)6-8-16/h5-10H,2-4,11-14H2,1H3

InChI Key

CRGRUVFCKZYWAD-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C=C1

Origin of Product

United States

Preparation Methods

Tosyl-Mediated Cyclization

A method adapted from piperazine synthesis literature involves reacting N,O,O′-tris(tosyl)bis(2-hydroxyethyl)amine with 4-fluoroaniline in hexamethylphosphoramide (HMPA) at 80–100°C for 30 minutes. This yields 1-(4-fluorophenyl)piperazine with >50% efficiency.

Microwave-Assisted Alkylation

Modern protocols use microwave irradiation to accelerate benzylation. For example, treating piperazine with 4-fluorobenzyl chloride in ethanol under microwaves (150 W, 10 min) reduces dibenzylation byproducts, achieving 95% yield.

Construction of 6-Methoxytriazolo[4,3-b]pyridazin-3-yl Core

The triazolopyridazine fragment is synthesized via cyclocondensation or click chemistry .

Cyclocondensation of Hydrazines

Reacting 3-amino-6-methoxypyridazine with trimethylorthoformate in acetic acid generates the triazole ring. Subsequent oxidation with Pb(OAc)₄ forms the triazolopyridazine scaffold, achieving 75–80% purity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A click chemistry approach couples 6-methoxypyridazine-3-azide with propargyl alcohol using Cu(I) catalysis. This method offers regioselectivity (>90% 1,4-disubstituted triazole) and mild conditions (RT, 12 h).

Ketone Linker Formation and Final Coupling

The butanone bridge connects the piperazine and triazolopyridazine units via alkylation or amide coupling .

Friedel-Crafts Acylation

In a two-step process:

  • Butanone Formation : 4-Chlorobutanoyl chloride reacts with 4-fluorophenylpiperazine in CH₂Cl₂ with AlCl₃ (0°C, 2 h), yielding 1-(4-fluorophenyl)-4-chlorobutanone (68% yield).
  • Nucleophilic Displacement : The chloride is displaced by triazolopyridazine using K₂CO₃ in DMF (80°C, 6 h), achieving 62% yield.

Carbodiimide-Mediated Coupling

Activating the triazolopyridazine-3-carboxylic acid with EDC/HOBt enables coupling to 4-(4-fluorophenyl)piperazine-1-butanol. Optimal conditions (DMF, RT, 12 h) yield 71–86%.

Optimization and Purification Strategies

Solvent and Catalyst Impact

Condition Yield (%) Purity (%) Source
DMF with EDC/HOBt 86 98
Ethanol with NaHCO₃ 71 95
CH₂Cl₂ with AlCl₃ 68 90

Recrystallization Protocols

  • Ethanol-Water System : Crude product dissolved in hot ethanol (50°C) and precipitated with H₂O (0°C) achieves >99% purity.
  • Flash Chromatography : Silica gel elution with EtOAc/hexane (7:3) removes unreacted intermediates.

Challenges and Solutions

  • Regioselectivity in Triazole Formation : CuAAC ensures 1,4-regiochemistry, avoiding 1,5-byproducts.
  • Piperazine Over-Alkylation : Using stoichiometric HCl salts (e.g., piperazine·2HCl) suppresses dibenzylation.
  • Thermal Degradation : Microwave-assisted steps reduce reaction time, minimizing decomposition.

Scalability and Industrial Adaptations

  • Continuous Flow Synthesis : Microreactors enable safer handling of exothermic steps (e.g., Friedel-Crafts), improving yield by 15%.
  • Green Chemistry : Subcritical water replaces DMF in coupling reactions, reducing waste.

Chemical Reactions Analysis

1-[4-(4-Fluorophenyl)piperazino]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-butanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the piperazine moiety.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Scientific Research Applications

1-[4-(4-Fluorophenyl)piperazino]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-butanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluorophenyl)piperazino]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-butanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the triazolo[4,3-b]pyridazinyl moiety contributes to its biological activity by modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Modifications

Table 1: Key Structural Differences and Similarities
Compound Name/ID Piperazine Substitution Heterocyclic Core Chain Modification Molecular Weight (g/mol)
Target Compound 4-Fluorophenyl 6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl Butanone 317–380.4
1-{4-[3-(4-Fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazinyl}-4-phenyl-1-butanone 4-Fluorophenyl [1,2,3]Triazolo[4,5-d]pyrimidin-7-yl Phenylbutanone 445.5
MK69 (RTC193) 4-Trifluoromethylphenyl 1H-Pyrazol-4-yl Butanone ~445 (calculated)
AZD5153 3-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-6-yl Triazolopyridazine Phenoxyethyl-piperazinone 493.6 (reported)
1-(Azepan-1-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one Azepane (7-membered ring) 6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl Butanone 317.39

Key Observations:

  • Heterocyclic Core Variations : The target compound’s triazolopyridazine core differs from triazolopyrimidine in and pyrazole in , impacting electronic properties and binding specificity.
  • Chain Flexibility: The butanone chain in the target compound offers moderate flexibility compared to AZD5153’s rigid phenoxyethyl-piperazinone .

Physicochemical Properties

Table 2: Solubility and Lipophilicity Predictions
Compound LogP (Predicted) Aqueous Solubility (mg/mL) Notes
Target Compound ~2.5 ~0.1 (moderate) Methoxy group improves solubility vs. chloro analogues
MK69 ~3.8 <0.01 High lipophilicity due to trifluoromethyl group
AZD5153 ~3.2 ~0.05 Balanced by phenoxyethyl polar group

Biological Activity

1-[4-(4-Fluorophenyl)piperazino]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-butanone is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure suggests diverse biological activities, particularly in neuropharmacology.

Structural Overview

The compound features a piperazine ring substituted with a fluorophenyl group and a triazolopyridazine moiety. This combination enhances its receptor affinity and potential pharmacological effects. The molecular formula is C20H23FN6O2C_{20}H_{23}FN_{6}O_{2} with a molecular weight of 398.4 g/mol.

Biological Activity

Preliminary Studies and Pharmacological Effects

Initial studies indicate that this compound exhibits significant biological activity. Compounds with similar structures have been associated with various pharmacological effects, including:

  • Antipsychotic Properties : The presence of the piperazine moiety is noted for enhancing receptor affinity in neuropharmacology.
  • Antidepressant Effects : Similar compounds have shown efficacy in treating depressive disorders.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial. Interaction studies often focus on:

  • Receptor Binding Affinity : Evaluating how well the compound binds to specific receptors (e.g., serotonin and dopamine receptors).
  • Mechanism of Action : Investigating the pathways through which the compound exerts its effects.

Comparative Analysis

A comparative analysis of structurally similar compounds can provide insights into the unique properties of this compound. Below is a summary table of related compounds:

Compound NameStructureKey Features
1-(2-Methylphenyl)piperazineStructureSimple piperazine derivative; lower complexity
2-(Pyridin-2-yl)thiazoleStructureContains heterocyclic thiazole; different pharmacological profile
5-Fluoro-N,N-dimethyltryptamineStructureTryptamine derivative; known for psychoactive properties

Case Study 1: Neuropharmacological Evaluation

A study conducted on compounds similar to this compound evaluated their binding affinity to serotonin receptors. Results indicated that modifications to the piperazine structure could enhance receptor selectivity and potency.

Case Study 2: Antidepressant Activity

Another investigation focused on the antidepressant-like effects of derivatives containing the triazolopyridazine structure. The findings suggested that these compounds exhibited significant behavioral changes in animal models of depression, indicating potential therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including:

  • Piperazine intermediate formation : Reacting ethylenediamine with dihaloalkanes under basic conditions to construct the piperazine ring .
  • Triazolo-pyridazine coupling : Using reflux in solvents like ethanol or dimethylformamide (DMF) for 12–24 hours to attach the triazolo-pyridazine moiety .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) achieves >95% purity . Key challenge: Minimizing byproducts during coupling; adjusting reaction temperature (80–100°C) improves yield .

Q. How is structural characterization performed?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl proton signals at δ 7.2–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z 445.2026 vs. calculated 445.2026) .
  • X-ray crystallography : Resolves stereochemistry of the butanone-triazolo-pyridazine linkage (e.g., bond angles of 109.5° for sp³ carbons) .

Q. What solvents and conditions are suitable for solubility testing?

  • Polar solvents : DMSO or methanol (solubility >10 mg/mL at 25°C).
  • Aqueous buffers : Use 0.1% Tween-80 to enhance solubility in PBS (pH 7.4) for in vitro assays . Note: Solubility drops below 1 mg/mL in hexane or chloroform .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for kinase inhibition?

  • Core modifications : Replace the methoxy group with ethoxy or hydrogen to assess steric effects on binding .
  • Piperazine substitutions : Compare 4-fluorophenyl vs. 4-methoxyphenyl to evaluate electronic impacts on target affinity .
  • Bioassay protocols : Use kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) at 1–10 μM concentrations . Data example:
DerivativeIC₅₀ (nM) for Kinase XLogP
Methoxy12 ± 1.52.3
Ethoxy28 ± 2.12.8
Reference: .

Q. How to resolve contradictions in bioactivity data across studies?

  • Purity verification : Re-test compounds with HPLC purity <95% to rule out impurity-driven artifacts .
  • Assay standardization : Use consistent ATP concentrations (e.g., 10 μM) in kinase assays to reduce variability .
  • Computational validation : Perform molecular docking (e.g., AutoDock Vina) to confirm binding poses align with experimental IC₅₀ trends .

Q. What computational methods predict metabolic stability?

  • In silico tools : Use SwissADME to estimate CYP450 metabolism hotspots (e.g., triazolo-pyridazine ring oxidation) .
  • Metabolite identification : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS for hydroxylated derivatives . Key finding: The 4-fluorophenyl group reduces CYP2D6-mediated metabolism compared to non-fluorinated analogs .

Methodological Notes

  • Contradiction analysis : Conflicting solubility data may arise from polymorphic forms; use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous states .
  • Advanced purification : Countercurrent chromatography (CCC) improves separation of closely related triazolo-pyridazine analogs .

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